molecular formula C19H15ClN2O3 B2576334 N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1798030-65-5

N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No. B2576334
CAS RN: 1798030-65-5
M. Wt: 354.79
InChI Key: OQRRBFMQGWFBDB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide, also known as GSK2330672, is a small molecule inhibitor that has shown potential in various scientific research applications. Its unique chemical structure and mechanism of action make it a promising candidate for further exploration in the field of drug discovery and development.

Scientific Research Applications

Synthesis and Neuroleptic Activity

N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide and related compounds have been explored for their potential neuroleptic activity. Research by Iwanami et al. (1981) on benzamides, including this compound, found that certain modifications enhanced activity significantly. Their work demonstrated the importance of structural adjustments for increased efficacy in treating psychosis, indicating a promising direction for drug development with fewer side effects (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Enantioselective Synthesis

Enantioselective synthesis techniques involving derivatives of N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide have been researched for creating compounds with potential biological activities. Calvez, Chiaroni, and Langlois (1998) developed methods for preparing such compounds, highlighting the versatility and utility of this benzamide in synthesizing structurally complex and biologically relevant molecules (Calvez, Chiaroni, & Langlois, 1998).

Anticancer Research

Further research has delved into the anticancer potential of N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide derivatives. Hour et al. (2007) synthesized quinazolinones starting from a related benzamide and tested their cytotoxicity against various cancer cell lines. Their findings suggest significant cytotoxic effects toward certain cancer cells, indicating the potential for these compounds in developing new anticancer therapies (Hour, Yang, Lien, Kuo, & Huang, 2007).

Neuroimaging Applications

The compound has also been explored in neuroimaging studies related to Alzheimer's disease. Kepe et al. (2006) used a derivative for positron emission tomography (PET) to quantify serotonin 1A receptor densities in the living brains of patients with Alzheimer's disease. This research demonstrates the potential of N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide derivatives in developing diagnostic tools for neurological conditions (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c1-24-17-9-8-14(20)12-16(17)22-19(23)13-5-4-6-15(11-13)25-18-7-2-3-10-21-18/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRRBFMQGWFBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide

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